2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18555283
InChI: InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1+1,2+1,11+1,13+1,19+1,20+1,22+1
SMILES:
Molecular Formula: C21H23NO4
Molecular Weight: 360.36 g/mol

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

CAS No.:

Cat. No.: VC18555283

Molecular Formula: C21H23NO4

Molecular Weight: 360.36 g/mol

* For research use only. Not for human or veterinary use.

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid -

Specification

Molecular Formula C21H23NO4
Molecular Weight 360.36 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid
Standard InChI InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1+1,2+1,11+1,13+1,19+1,20+1,22+1
Standard InChI Key CBPJQFCAFFNICX-KZXPQFBISA-N
Isomeric SMILES [13CH3][13CH]([13CH3])[13CH2][13CH]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

The compound’s systematic name explicitly denotes its isotopic enrichment:

  • 15N labels the amino group protected by the fluorenylmethoxycarbonyl (Fmoc) moiety.

  • 13C labels all six carbon atoms in the leucine backbone: five in the pentanoic acid chain (positions 1–5) and one in the γ-methyl branch (position 113C) . This labeling pattern ensures uniform isotopic distribution, critical for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.

Table 1: Structural and Isotopic Properties

PropertyValueSource
Molecular Formula(13CH3)213CH13CH213CH(15NH-Fmoc)13CO2H
Molecular Weight360.36 g/mol
CAS Number1163133-36-5
Isotopic Purity98–99% 13C; 98–99% 15N
Melting Point152–156°C

The Fmoc group serves as a temporary protecting group during solid-phase peptide synthesis (SPPS), enabling sequential coupling and deprotection reactions . The 13C6,15N labeling permits unambiguous discrimination of synthesized peptides in complex biological matrices, enhancing signal-to-noise ratios in analytical techniques .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound follows Fmoc-based SPPS protocols, optimized for isotopic incorporation:

  • Resin Esterification: Wang resin is functionalized with 13C/15N-labeled Fmoc-Phe-OH using MSNT (1-(mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole) as an activating agent .

  • Deprotection and Coupling: Piperidine removes the Fmoc group, followed by sequential coupling of 13C/15N-labeled Fmoc-Leu-OH and Fmoc-Met-OH using DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) .

  • Formylation: Ethyl formate-13C introduces the formyl group at the N-terminus under mild conditions .

Table 2: Synthesis Metrics

ParameterValueSource
Typical Yield Post-HPLC23% (32.8 mg per batch)
Reaction Time per Coupling2–4 hours
Purity Post-Purification>98%

This method avoids harsh cleavage conditions (e.g., liquid HF), preserving isotopic integrity and reducing side reactions .

Applications in Biochemical Research

Metabolic Tracing and Protein Dynamics

In a landmark study, L-[1-13C,15N]-leucine was infused into human subjects to quantify forearm protein metabolism . Key findings included:

  • Leucine Deamination Rate: 388 ± 24 nmol/(100 mL·min)

  • Protein Synthesis Rate: 127 ± 11 nmol/(100 mL·min)

  • Protein Breakdown Rate: 87 ± 10 nmol/(100 mL·min) .

These metrics were derived from gas chromatography-MS (GC-MS) analysis of α-ketoisocaproic acid and CO2 isotopologues, demonstrating the compound’s utility in vivo .

Peptide Synthesis for NMR Standards

The 13C/15N-labeled tripeptide N-formyl-Met-Leu-Phe (f-MLF) serves as an NMR calibration standard due to its crystallinity and uniform isotopic enrichment . Its synthesis employs the same Fmoc-Leu-OH-13C6,15N building block, enabling precise structural determination via magic-angle spinning (MAS) NMR .

SupplierPackage SizePrice (USD)
Mendel Chemicals100 mg$834
Isotope.com1 g$3,725

Future Directions

Emerging applications include:

  • Quantum NMR: Leveraging 13C-13C coupling for enhanced spectral resolution.

  • Multiplexed Proteomics: Combining 13C/15N labels with tandem mass tags (TMT) for high-throughput protein quantification.

  • In Vivo Imaging: Developing 15N-enriched peptides for hyperpolarized MRI .

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